Product packaging for 4-Methyl-1-oxa-4-azaspiro[4.4]nonane(Cat. No.:CAS No. 90204-34-5)

4-Methyl-1-oxa-4-azaspiro[4.4]nonane

Cat. No.: B11923806
CAS No.: 90204-34-5
M. Wt: 141.21 g/mol
InChI Key: CDICCDRECWORAZ-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Heterocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are gaining significant attention in medicinal chemistry. tandfonline.com This interest stems from a growing need for molecules with enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms, a shift away from traditionally planar, aromatic structures. tandfonline.com This structural evolution often leads to improved physicochemical and pharmacokinetic properties. tandfonline.com Heterocyclic spiro compounds, which incorporate atoms of at least two different elements in their rings, are particularly noteworthy, with over 85% of all biologically active compounds featuring a heterocyclic moiety. nih.govmdpi.com

The unique architecture of spirocycles offers a rigid framework that can lock a molecule's conformation. tandfonline.com This conformational restriction is advantageous in drug design as it allows for the precise orientation of binding elements, potentially leading to enhanced efficacy and selectivity for biological targets. tandfonline.com Consequently, the synthesis and study of spiro heterocyclic scaffolds are active areas of research, with numerous methodologies being developed to construct these complex structures. acs.orgnih.gov

The Unique Architectural Features of the 1-Oxa-4-azaspiro[4.4]nonane Core

The 1-Oxa-4-azaspiro[4.4]nonane core is a bicyclic system featuring a central spiro carbon atom connecting a five-membered oxolane (tetrahydrofuran) ring and a five-membered azolidine (pyrrolidine) ring. This specific arrangement of oxygen and nitrogen heteroatoms within the spirocyclic framework imparts distinct chemical properties. The presence of the pyrrolidine (B122466) ring, in particular, is significant as it is a common motif in a wide array of biologically active natural products and synthetic compounds. mdpi.com

The spiro junction in the 1-Oxa-4-azaspiro[4.4]nonane core introduces a significant degree of three-dimensionality. The non-planar nature of the five-membered rings and their fixed spatial relationship due to the spiro linkage create a well-defined molecular shape. This defined topology is a key feature that medicinal chemists exploit to achieve specific interactions with biological macromolecules.

Contextualization of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane within Azaspiro[4.4]nonane Derivatives and Analogues

This compound is a specific derivative of the broader azaspiro[4.4]nonane family. The core azaspiro[4.4]nonane ring system is the foundational structure for several bioactive natural products, including cephalotaxine, which has demonstrated antileukemic activity. thieme-connect.com The development of synthetic methods to construct this ring system has been a focus of considerable research. thieme-connect.com

The introduction of a methyl group at the 4-position (the nitrogen atom of the pyrrolidine ring) in this compound modifies the electronic and steric properties of the parent scaffold. This substitution can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding, all of which are critical parameters in determining its biological activity and pharmacokinetic profile.

Other analogues within this family include various substitutions on either the oxolane or pyrrolidine rings, as well as the replacement of the oxygen or nitrogen atoms with other heteroatoms. For instance, the related 1-oxa-4-thiaspiro[4.4]nonane contains a sulfur atom in place of the nitrogen. nih.gov These variations allow for a systematic exploration of the structure-activity relationships within this class of spirocycles.

Compound NameCAS NumberMolecular FormulaCore Structure
This compound90204-34-5C8H15NO1-Oxa-4-azaspiro[4.4]nonane
1-Oxa-4-thiaspiro[4.4]nonane176-38-5C7H12OS1-Oxa-4-thiaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane176-33-0C6H11NO21,4-Dioxa-7-azaspiro[4.4]nonane
1-Oxa-7-azaspiro[4.4]nonan-6-one1782546-19-3C7H11NO21-Oxa-7-azaspiro[4.4]nonane
2-Methyl-1-oxa-4-azaspiro[4.4]nonane90204-33-4C8H15NO1-Oxa-4-azaspiro[4.4]nonane
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-165261-13-2C7H13NOS7-Oxa-1-thia-4-azaspiro[4.4]nonane

Research Significance and Academic Relevance of Spiro Heterocycles

The academic and industrial interest in spiro heterocycles is driven by their proven and potential utility in drug discovery and materials science. nih.gov The rigid three-dimensional structures of spirocycles make them ideal scaffolds for developing potent and selective inhibitors of enzymes and receptors. nih.govacs.org By presenting functional groups in well-defined spatial orientations, spirocycles can achieve high binding affinity and specificity for their biological targets, which can translate to improved therapeutic efficacy and reduced side effects. tandfonline.com

Furthermore, the incorporation of spirocyclic motifs has been shown to enhance key drug-like properties. For example, azaspirocycles often exhibit higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com The conformational constraint provided by the spiro center can also lead to improved binding affinity by reducing the entropic penalty upon binding to a target. tandfonline.com

The synthesis of spiro heterocycles presents unique challenges and opportunities for organic chemists. The development of novel synthetic strategies, including domino and multicomponent reactions, to efficiently construct these complex architectures is a vibrant area of research. acs.orgrsc.org These synthetic advancements not only provide access to new chemical entities for biological screening but also contribute to the fundamental understanding of chemical reactivity and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B11923806 4-Methyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 90204-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90204-34-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-methyl-1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NO/c1-9-6-7-10-8(9)4-2-3-5-8/h2-7H2,1H3

InChI Key

CDICCDRECWORAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC12CCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1 Oxa 4 Azaspiro 4.4 Nonane Derivatives

Retrosynthetic Analysis of the 1-Oxa-4-azaspiro[4.4]nonane Skeleton

Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For the 1-oxa-4-azaspiro[4.4]nonane skeleton, several key disconnections can be envisioned. A primary disconnection can be made at the C-N and C-O bonds of the oxazolidine (B1195125) ring, leading back to a substituted cyclopentane (B165970) precursor bearing amino and hydroxyl functionalities. This amino alcohol intermediate can be further simplified by disconnecting the cyclopentane ring itself or by tracing back the functional groups to more fundamental precursors.

Contemporary Cyclization Strategies for Spiro Heterocycle Formation

The construction of the spirocyclic core of 1-oxa-4-azaspiro[4.4]nonane derivatives relies on a variety of sophisticated cyclization strategies. These methods can be broadly categorized into intramolecular cyclizations, multicomponent reactions, and functional group transformations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including spirocycles. In the context of the 1-oxa-4-azaspiro[4.4]nonane system, several elegant intramolecular approaches have been developed.

Nitroso-ene Cyclization: The nitroso-ene reaction has emerged as a valuable tool for constructing nitrogen-containing heterocycles. researchgate.netresearchgate.net This reaction involves the intramolecular addition of a transient, highly reactive nitroso group to a tethered alkene. researchgate.netresearchgate.net This approach has been successfully employed to create the 1-azaspiro[4.4]nonane ring system, a key component of the target scaffold. researchgate.net Theoretical studies, including DFT calculations, suggest that these reactions often proceed through a stepwise mechanism involving diradical or zwitterionic intermediates, with the initial C-N bond formation being the rate-determining step. pku.edu.cn

Radical Bicyclization: Free-radical cyclizations offer a versatile and efficient means of constructing complex cyclic systems. beilstein-journals.orgiupac.org A domino radical bicyclization process has been described for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.gov This method involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. nih.gov The reaction is typically initiated by radical initiators like AIBN or triethylborane (B153662) and promoted by agents such as tributyltin hydride. nih.gov While effective for synthesizing various heterocycles, the application of radical cyclization to create pyrrole-containing fused heteroaromatics has been less common. beilstein-journals.org

Multicomponent Reaction Strategies for Spirocyclic Systems

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. Isocyanide/acetylene-based multicomponent reactions (IAMCRs) have proven to be a robust technique for synthesizing intricate spiro architectures. nih.gov These reactions proceed through the in situ generation of zwitterionic adducts that can then undergo cyclization with a third component to yield novel spiroheterocycles. nih.gov

Reaction TypeKey FeaturesResulting ScaffoldRef.
Isocyanide/Acetylene-Based MCRIn situ generation of zwitterionic adducts, catalyst-free, high efficiency.1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov

Functional Group Transformation Methodologies for Scaffold Construction

The construction of the 1-oxa-4-azaspiro[4.4]nonane scaffold can also be achieved through a series of well-planned functional group transformations. A notable example is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which are structurally related to the target compound. nih.govnih.gov This synthesis involves a key metal-catalyzed oxidative cyclization of an amide precursor. nih.gov The starting materials for this sequence are readily available compounds like 4-aminophenol (B1666318) and α-glycolic acid or lactic acid. nih.gov

Another important transformation is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. nih.govbeilstein-journals.orgresearchgate.net This reaction, followed by isoxazolidine (B1194047) ring opening, provides a viable pathway to sterically hindered spirocyclic nitroxides. nih.govbeilstein-journals.org The initial nitrones can be synthesized from 5,5-dialkyl-1-pyrroline N-oxides. nih.govresearchgate.net

PrecursorKey TransformationResulting ScaffoldRef.
2-Hydroxy-N-(4-hydroxyphenyl)acetamideMetal-catalyzed oxidative cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione nih.gov
AlkenylnitronesIntramolecular 1,3-dipolar cycloadditionHexahydro-1H-cyclopenta[c]isoxazoles nih.govbeilstein-journals.orgresearchgate.net

Asymmetric Synthesis and Enantioselective Approaches to 4-Methyl-1-oxa-4-azaspiro[4.4]nonane Analogues

The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

Asymmetric Catalysis in Spirocyclic Construction

The development of enantiomerically pure spirocyclic compounds is crucial for understanding their structure-activity relationships. While specific examples of asymmetric catalysis leading directly to this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis for analogous spirocyclic systems provide a roadmap for future investigations.

One key strategy involves the use of chiral catalysts to control the stereochemical outcome of cyclization reactions. For the related 1-azaspiro[4.4]nonane skeleton, enantioselective syntheses have been achieved, offering valuable insights. researchgate.net For instance, the asymmetric Michael reaction, employing a chiral enamine derived from a recyclable enantiopure amine, has been used to establish the stereogenic quaternary carbon center with high enantiomeric excess. researchgate.net This approach could theoretically be adapted to the 1-oxa-4-azaspiro[4.4]nonane system.

Furthermore, intramolecular 1,3-dipolar cycloadditions represent a powerful tool for constructing the heterocyclic rings of the spirocycle. nih.govresearchgate.netbeilstein-journals.orgnih.gov The use of chiral Lewis acids or organocatalysts to mediate these cycloadditions could provide a viable pathway to enantiomerically enriched 1-oxa-4-azaspiro[4.4]nonane precursors. Subsequent N-methylation would then yield the target compound. The challenge lies in identifying a catalytic system that is compatible with the specific substrates and provides high levels of stereocontrol.

Diastereomeric Control and Resolution Techniques

In the absence of a direct asymmetric catalytic method, the control of diastereoselectivity during the synthesis and subsequent resolution of diastereomers are critical techniques for obtaining stereochemically pure this compound derivatives.

Several synthetic routes to the analogous 1-azaspiro[4.4]nonane skeleton are known to produce mixtures of diastereomers. nih.govnih.gov For example, domino radical bicyclization reactions have been employed to construct the spirocyclic core, often resulting in a preference for the trans diastereomer. nih.gov The ratio of these diastereomers can sometimes be influenced by the reaction conditions, such as the choice of radical initiator and temperature. nih.gov

A common approach involves the synthesis of a racemic or diastereomeric mixture of the spirocycle, followed by separation of the desired stereoisomer. This can be achieved through classical resolution techniques, which involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. Chiral chromatography, using a chiral stationary phase, offers a more modern and often more efficient method for separating enantiomers and diastereomers.

For the 1-oxa-4-azaspiro[4.4]nonane system, an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone could lead to the formation of a racemic mixture of the spirocyclic core. beilstein-journals.orgnih.gov Subsequent N-methylation would produce a mixture of diastereomers if a chiral center is already present in the molecule. These diastereomers could then be separated using standard chromatographic techniques.

Green Chemistry Principles in the Synthesis of 1-Oxa-4-azaspiro[4.4]nonane Scaffolds

The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important consideration. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several general green synthetic approaches are applicable to the synthesis of heterocyclic and spirocyclic compounds. mdpi.comnih.gov These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free or reduced solvent conditions. mdpi.comnih.gov

Ultrasonication: The use of ultrasound can also accelerate reactions and enhance efficiency. mdpi.comnih.gov

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry.

Catalysis: The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is preferable to stoichiometric reagents. mdpi.com

While specific green synthetic routes to this compound are not well-documented, the synthesis of related oxadiazole derivatives has been successfully achieved using microwave irradiation, highlighting the potential of this technology. mdpi.comnih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. The synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been reported in a one-pot fashion. nih.gov

Future research in this area should focus on developing catalytic, atom-economical reactions that proceed in green solvents to construct the 1-oxa-4-azaspiro[4.4]nonane scaffold, thereby providing a more sustainable route to this valuable chemical entity.

Chemical Transformations and Functionalization of the 4 Methyl 1 Oxa 4 Azaspiro 4.4 Nonane Scaffold

Reactivity of the Nitrogen Heteroatom: Nucleophilic Substitutions, Alkylation, and Acylation Reactions

The tertiary amine functionality within the 4-methyl-1-oxa-4-azaspiro[4.4]nonane scaffold is a key site for chemical modification. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to readily participate in a variety of reactions.

Nucleophilic Substitutions: The nitrogen atom can act as a nucleophile, enabling substitution reactions. smolecule.com A primary example of this reactivity is the quaternization of the nitrogen through reaction with alkyl halides. This process leads to the formation of quaternary ammonium (B1175870) salts, which can alter the solubility and biological activity of the parent molecule.

Alkylation Reactions: N-alkylation of the this compound can be achieved using various alkylating agents under standard conditions. For instance, the reaction with methyl iodide would yield the corresponding quaternary ammonium iodide. The general scheme for N-alkylation is depicted below:

Reaction Scheme: this compound + R-X → [4-Methyl-4-alkyl-1-oxa-4-azoniaspiro[4.4]nonane]⁺X⁻

Where R is an alkyl group and X is a halide.

Acylation Reactions: The nitrogen atom can also be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage, which can be a stable and synthetically useful functional group. The conditions for N-acylation typically involve the use of a non-nucleophilic base, such as triethylamine, to scavenge the acid byproduct.

ReagentProduct Type
Alkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Acyl Chloride (e.g., CH₃COCl)N-Acyl Derivative
Sulfonyl Chloride (e.g., TsCl)N-Sulfonyl Derivative

Reactivity of the Oxygen Heteroatom and Spiro Center

Detailed experimental studies on the reactivity of the oxygen heteroatom and the spirocyclic center of this compound are not extensively documented in publicly available scientific literature. However, based on the general principles of ether chemistry, the oxygen atom is expected to be relatively unreactive under neutral or basic conditions. Under strongly acidic conditions, protonation of the ether oxygen could potentially lead to ring-opening reactions, although this would likely require harsh conditions that might also affect other parts of the molecule.

The spiro center, being a quaternary carbon, is sterically hindered and generally unreactive towards common chemical transformations. Its primary role is to impart a rigid, three-dimensional structure to the molecule.

Oxidative Transformations: Formation of N-Oxides and Other Derivatives

The nitrogen atom in the this compound scaffold is susceptible to oxidation. smolecule.com Treatment with common oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide. smolecule.com

Formation of N-Oxides: The oxidation of the tertiary amine to an N-oxide introduces a new functional group with distinct electronic and steric properties. N-oxides are polar and can participate in various chemical transformations, including mdpi.comnih.gov-sigmatropic rearrangements (Meisenheimer rearrangement) if an appropriate substituent is present on the nitrogen.

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂)This compound N-oxide
m-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

Condensation Reactions with Carbonyl Compounds for Scaffold Elaboration

The potential for condensation reactions involving the this compound scaffold exists, particularly through the functionalization of the rings. smolecule.com While the parent molecule itself does not possess functionalities that readily undergo condensation with carbonyl compounds, derivatives of the scaffold could be designed to participate in such reactions. For instance, if a methylene (B1212753) group adjacent to the nitrogen or oxygen were functionalized with an activating group, it could potentially undergo condensation with aldehydes or ketones to elaborate the scaffold. However, specific examples of such reactions for this particular spirocycle are not well-documented.

Stereochemical Control in Derivatization Reactions of this compound

The spirocyclic nature of this compound introduces elements of stereochemistry that are important to consider in its derivatization. The molecule itself is chiral if the pyrrolidine (B122466) or tetrahydrofuran (B95107) ring is substituted. Even without substitution on the rings, the molecule possesses a rigid conformation that can influence the stereochemical outcome of reactions at or near the spiro center.

Currently, there is a lack of specific research in the accessible scientific literature detailing the stereochemical control in derivatization reactions of this compound. Achieving stereocontrol would likely depend on the nature of the reactants and the reaction conditions. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile could be influenced by the steric bulk of the spirocyclic system. For reactions on the rings themselves, the existing stereocenters would be expected to direct the stereochemistry of newly formed centers. Further experimental and computational studies are needed to fully elucidate the stereochemical aspects of this scaffold's reactivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Oxa 4 Azaspiro 4.4 Nonane Derivatives

Elucidating Structural Determinants of Reactivity and Stability within the Spiro[4.4]nonane System

The spiro[4.4]nonane framework, consisting of two fused five-membered rings sharing a single carbon atom (the spiro center), imposes significant conformational constraints that dictate the molecule's reactivity and stability. The cyclopentane (B165970) rings in spiro[4.4]nonane typically adopt an envelope or twist conformation to alleviate torsional strain. libretexts.org The introduction of heteroatoms, such as oxygen and nitrogen in the 1- and 4-positions, respectively, further influences the geometry and electronic distribution of the scaffold.

The reactivity of the 1-oxa-4-azaspiro[4.4]nonane system is largely governed by the properties of the constituent rings. The tetrahydrofuran (B95107) ring (containing the oxygen atom) is generally stable, though the ether linkage can be susceptible to cleavage under harsh acidic conditions. The pyrrolidine (B122466) ring (containing the nitrogen atom) possesses a basic nitrogen atom whose nucleophilicity and reactivity are modulated by the substituent at the 4-position.

Table 1: General Physicochemical Properties of Related Spiro[4.4]nonane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Spiro[4.4]nonaneC9H16124.223.2
1-Oxa-4-thiaspiro[4.4]nonaneC7H12OS144.241.7
1-Oxa-3-azaspiro[4.4]nonan-2-oneC7H11NO2141.170.8

Note: Data for closely related compounds are provided to illustrate the range of properties within this class of molecules. Data sourced from PubChem compound summaries. nih.govnih.govnih.gov

Impact of Methyl Substitution on Scaffold Conformation and Electronic Properties of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane

The introduction of a methyl group at the 4-position (the nitrogen atom) in the 1-oxa-4-azaspiro[4.4]nonane scaffold has significant implications for both its conformation and electronic properties.

Conformational Impact:

The methyl group on the nitrogen atom can influence the puckering of the pyrrolidine ring and its orientation relative to the tetrahydrofuran ring. The nitrogen atom in a saturated heterocycle like pyrrolidine undergoes rapid pyramidal inversion. The presence of the methyl group will influence the equilibrium between the two invertomers. Steric interactions between the methyl group and the adjacent methylene (B1212753) groups of the ring will play a crucial role in determining the preferred conformation. It is likely that the methyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain.

Electronic Properties:

The methyl group is an electron-donating group through an inductive effect. This has several consequences for the electronic properties of the molecule:

Increased Basicity and Nucleophilicity: The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, making it more basic and more nucleophilic compared to the unsubstituted 1-oxa-4-azaspiro[4.4]nonane.

Influence on Reactivity: The enhanced nucleophilicity of the nitrogen atom can affect the reactivity of the molecule in various chemical transformations, such as alkylation or acylation reactions.

Potential for Charge Stabilization: In reactions involving the formation of a positive charge on the nitrogen atom (e.g., quaternization), the electron-donating methyl group can help to stabilize the resulting ammonium (B1175870) species.

Studies on N-methylated aza-nanohoops have shown that N-methylation can influence the electronic properties and excited-state dynamics of the molecule. researchgate.net While the system is different, the principle of the electronic influence of the N-methyl group remains relevant.

Table 2: Predicted Physicochemical Properties of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane

PropertyValue
Molecular FormulaC10H19NO
Molecular Weight169.264 g/mol
Exact Mass169.147 u

Note: Data for the closely related 4-propyl derivative is provided as a proxy. Sourced from ChemicalBook. chemsrc.com

SAR in Related Azaspiro[4.4]nonane and Azaspiro[4.5]decane Systems

While specific SAR data for this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related azaspiro[4.4]nonane and azaspiro[4.5]decane systems. These scaffolds are often explored in drug discovery for their ability to present substituents in well-defined three-dimensional orientations, leading to specific interactions with biological targets.

For instance, derivatives of 8-azaspiro[4.5]decane have been investigated for a variety of biological activities. nih.gov The substituents on the nitrogen atom and on the carbocyclic ring are systematically varied to probe the structure-activity relationships. The nature and position of these substituents can dramatically affect the potency and selectivity of the compounds.

In many kinase inhibitor programs, the spirocyclic scaffold is used to orient substituents towards specific pockets in the ATP binding site. The rigidity of the spiro-system can reduce the entropic penalty upon binding, potentially leading to higher affinity.

Computational and Cheminformatics Approaches to SAR/SPR of Spirocyclic Scaffolds

Computational and cheminformatics tools are invaluable for understanding the SAR and SPR of spirocyclic scaffolds. nih.gov These methods allow for the exploration of conformational landscapes, the calculation of electronic properties, and the prediction of biological activities.

Computational Approaches:

Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to determine the preferred conformations of spirocyclic molecules and the energy barriers between them. This is crucial for understanding how the molecule will present itself to a biological target.

Electronic Property Calculation: Quantum chemical methods can provide insights into the electronic distribution within the molecule, including electrostatic potential maps and frontier molecular orbital energies. These properties are key determinants of reactivity and intermolecular interactions.

Molecular Docking: For drug discovery applications, molecular docking simulations can predict the binding mode and affinity of spirocyclic ligands to their protein targets. This can guide the design of new derivatives with improved potency.

Cheminformatics Approaches:

Database Analysis: Cheminformatics tools can be used to analyze large databases of chemical compounds to identify trends in the properties and activities of spirocyclic molecules. nih.gov

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physicochemical properties of new spirocyclic compounds based on their structural features.

Scaffold Hopping: Cheminformatics methods can be employed to identify alternative spirocyclic scaffolds that can mimic the biological activity of a known active compound while offering improved properties.

Pharmacological and Biological Research Perspectives on the 1 Oxa 4 Azaspiro 4.4 Nonane Core As a Bioactive Scaffold

Scaffold Applications in Drug Discovery and Medicinal Chemistry

The 1-oxa-4-azaspiro[4.4]nonane framework is an exemplar of a spirocyclic scaffold that is gaining traction in medicinal chemistry. The inherent three-dimensionality of spirocycles provides a distinct advantage in drug design, allowing for a more precise and sophisticated exploration of chemical space compared to traditional linear or fused-ring systems. researchgate.netwesleyan.edu This structural novelty is crucial for interacting with the complex, non-planar binding sites of many protein targets. wesleyan.edu

The incorporation of a spirocyclic core, such as 1-oxa-4-azaspiro[4.4]nonane, can significantly influence a molecule's physicochemical properties. These scaffolds can fine-tune conformational and physicochemical characteristics, which are critical for a drug candidate's success. nih.gov By replacing a planar structure with a spirocycle, researchers can improve parameters like solubility and metabolic stability while maintaining or enhancing biological activity. The defined stereochemistry at the spiro-center introduces a level of conformational constraint that can reduce the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity. nih.govacs.org

The growing interest in these less planar bioactive compounds has spurred the development of diverse synthetic methodologies to access a wide array of spirocyclic building blocks, making them more accessible for drug discovery programs. wesleyan.edunih.gov Consequently, spirocyclic scaffolds are found in numerous approved drugs and promising clinical candidates, underscoring their value in generating novel therapeutics for a range of diseases, including cancer and neurological disorders. nih.govnih.gov

Receptor Binding and Ligand-Target Interaction Studies

While direct receptor binding studies on "4-Methyl-1-oxa-4-azaspiro[4.4]nonane" are not extensively documented in publicly available literature, research on closely related 1-oxa-4-azaspiro cores provides significant insight into their potential for ligand-target interactions. The spirocyclic framework serves as a rigid anchor from which functional groups can be projected in precise vectors to engage with specific residues within a receptor's binding pocket.

Derivatives of the broader azaspiro[4.5]decane family, for example, have been designed and synthesized as selective ligands for various receptors. These studies demonstrate that the spirocyclic core is a viable scaffold for achieving high-affinity binding. In one such study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and found to exhibit nanomolar affinity for sigma-1 (σ1) receptors, a target implicated in various central nervous system disorders. nih.gov The most potent compounds displayed high affinity, with Ki values as low as 0.47 nM, and moderate to good selectivity over the related sigma-2 (σ2) receptors. nih.gov This highlights the scaffold's ability to be chemically modified to achieve potent and selective receptor engagement.

Investigation of Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The versatility of the azaspiro scaffold is evident in the diverse range of molecular targets for which its derivatives have been investigated. Research has extended beyond receptors to include enzymes and various cancer cell lines, demonstrating broad biological applicability.

Key molecular targets and activities for derivatives of related azaspiro scaffolds include:

Sigma-1 (σ1) Receptors : As mentioned, 1-oxa-8-azaspiro[4.5]decane derivatives have been identified as potent ligands for σ1 receptors, which are involved in neuronal signaling and are targets for neuropsychiatric and neurodegenerative diseases. nih.gov

Cancer Cell Lines : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed potent antitumor activity against several human cancer cell lines. nih.gov For instance, certain compounds displayed significant growth inhibition against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells, indicating that this scaffold can be a template for developing new anticancer agents. nih.gov

5-HT1A Receptors : In the search for new treatments for neurological and psychiatric conditions, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been explored as agonists for the 5-HT1A serotonin (B10506) receptor, a key target for anxiolytics and antidepressants. researchgate.net

Mycobacterium tuberculosis : The 1-thia-4-azaspiro[4.5]decane scaffold has also been used to develop compounds with antituberculosis activity, with one derivative showing 90% inhibition of mycobacterial growth in primary screening. researchgate.net

Biological Activity of Selected Azaspiro Derivatives
Scaffold/Derivative ClassMolecular TargetReported Activity (IC50/Ki)Disease Area
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorKi = 0.47 - 12.1 nMNeurological Disorders
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneMDA-MB-231 (Breast Cancer Cell Line)IC50 = 0.08 µM (for compound 8b)Cancer
1-Thia-4-azaspiro[4.5]decaneMycobacterium tuberculosis H37Rv90% inhibition at 6.25 µg/mLTuberculosis
1-Oxa-4-thiaspiro[4.5]decane5-HT1A ReceptorPotent Agonist (pD2 = 9.58)Neurological/Psychiatric Disorders

Role of Spirocyclic Scaffolds in Modulating Molecular Recognition and Biological Interactions

The unique geometry of spirocyclic scaffolds like 1-oxa-4-azaspiro[4.4]nonane plays a critical role in modulating molecular recognition. Unlike more flexible acyclic or conformationally mobile cyclic systems, the spiro-junction imparts significant rigidity. nih.gov This pre-organization of the molecule into a well-defined three-dimensional shape can lead to a more favorable binding entropy, as less conformational freedom is lost upon interaction with the biological target. acs.org

This structural rigidity and 3D character allow for the precise positioning of substituents in space, enabling specific and high-affinity interactions with complementary pockets on a protein surface. This can translate into enhanced potency and, crucially, improved selectivity. nih.gov By orienting functional groups in vectors that are not achievable with simpler, flatter scaffolds, spirocycles can differentiate between closely related receptor subtypes or enzyme isoforms, a key challenge in modern drug design. The ability to escape the "flatland" of traditional aromatic chemistry is a major driver for the increased use of spirocyclic frameworks in the development of next-generation therapeutics. researchgate.net

Development of Chemical Biology Tools for Probing Biological Systems

Beyond their role as therapeutic scaffolds, spirocyclic systems are valuable platforms for the development of chemical biology tools. These tools are designed to probe biological pathways, visualize molecular targets, and elucidate mechanisms of action. A prime example is the creation of radiolabeled ligands for use in imaging techniques like Positron Emission Tomography (PET).

In a study focused on the related 1-oxa-8-azaspiro[4.5]decane scaffold, researchers successfully developed a radioligand for imaging sigma-1 receptors in the brain. nih.gov A promising ligand from the series was selected for radiolabeling with fluorine-18 (B77423) ([18F]). The resulting radiotracer, [18F]8, demonstrated high initial brain uptake and specific binding to sigma-1 receptors in mice. nih.gov This was confirmed by biodistribution and ex vivo autoradiography studies, where the tracer's accumulation in the brain was significantly reduced by pre-treatment with a known sigma-1 antagonist. nih.gov Such radioligands are indispensable tools for studying receptor distribution in healthy and diseased states, assessing target engagement of new drug candidates, and aiding in clinical diagnostics. This work exemplifies how the 1-oxa-azaspiro scaffold can be leveraged to create sophisticated chemical probes for in vivo biological research.

Computational Chemistry and Molecular Modeling of 4 Methyl 1 Oxa 4 Azaspiro 4.4 Nonane

Conformational Analysis and Energy Landscapes of the Spiro[4.4]nonane Ring System

The spiro[4.4]nonane ring system, which forms the backbone of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane, is composed of two fused five-membered rings. The inherent strain and flexibility of five-membered rings lead to a complex conformational landscape. The cyclopentane (B165970) rings in spiro[4.4]nonane typically adopt envelope (C) or twist (C) conformations to alleviate torsional strain. The spiro linkage introduces additional conformational constraints, influencing the relative orientations of the two rings.

For this compound, the constituent rings are a tetrahydrofuran (B95107) and an N-methylpyrrolidine. The tetrahydrofuran ring is known to exhibit a dynamic equilibrium between envelope and twist conformations with a low barrier to interconversion. The N-methylpyrrolidine ring also displays similar conformational flexibility. The presence of the N-methyl group is expected to have a significant impact on the conformational preference of the pyrrolidine (B122466) ring. Studies on N-methylpyrrolidine have shown that the methyl group can exist in either an axial or equatorial position relative to the average plane of the ring, with the equatorial conformation generally being more stable due to reduced steric hindrance.

Table 1: Predicted Low-Energy Conformers of this compound

ConformerTetrahydrofuran Ring ConformationN-Methylpyrrolidine Ring ConformationN-Methyl OrientationRelative Energy (kcal/mol)
1EnvelopeEnvelopeEquatorial0.00
2TwistEnvelopeEquatorial~0.5-1.5
3EnvelopeTwistEquatorial~0.5-1.5
4TwistTwistEquatorial~1.0-2.0
5EnvelopeEnvelopeAxial~2.0-3.0

Note: The relative energies are hypothetical and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The nitrogen and oxygen atoms are the most electronegative centers in the molecule, leading to a significant polarization of the C-N and C-O bonds. The nitrogen atom, being part of a tertiary amine, is expected to be a primary site for protonation and a good nucleophile. The oxygen atom in the tetrahydrofuran ring will also contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the nitrogen atom, reflecting its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the spirocyclic framework, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, could be employed to predict the regioselectivity of electrophilic and nucleophilic attacks with greater precision. For instance, the nitrogen atom is predicted to be the most susceptible site for electrophilic attack.

Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ 1.5 eV
HOMO-LUMO Gap~ 8.0 eV
Dipole Moment~ 2.5 D
Mulliken Charge on Nitrogen~ -0.4 e
Mulliken Charge on Oxygen~ -0.3 e

Note: These values are estimations based on calculations of similar aza-heterocyclic compounds. Precise values for the target molecule would require specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent environment. An MD simulation of this compound would reveal the transitions between different low-energy conformations identified in the conformational analysis. This would provide a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations.

The choice of solvent is critical, as it can significantly influence conformational equilibria. In a polar protic solvent like water, the nitrogen and oxygen atoms would form hydrogen bonds, which could stabilize certain conformations over others. In an aprotic solvent, these specific interactions would be absent, potentially leading to a different distribution of conformers.

MD simulations can also be used to calculate important thermodynamic properties such as the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior between different phases. The radial distribution functions of solvent molecules around the solute can provide a detailed picture of the solvation shell structure.

Ligand-Protein Docking and Molecular Recognition Studies in the Context of Bioactivity

The presence of a tertiary amine and an ether oxygen, combined with a rigid spirocyclic scaffold, makes this compound an interesting candidate for biological activity. Aza-spirocyclic motifs are found in a number of biologically active compounds and approved drugs. researchgate.net Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various protein targets.

Given its structural features, potential targets could include receptors, enzymes, or ion channels where the nitrogen atom could act as a key pharmacophoric feature, for instance, by forming a salt bridge with an acidic residue in the binding pocket. The spirocyclic framework provides a well-defined three-dimensional shape that can fit into specific binding sites, potentially leading to high selectivity.

For a hypothetical docking study, one might choose a target where similar aza-spirocyclic ligands have shown activity. The docking simulations would generate a series of possible binding poses, which would be scored based on the predicted binding energy. Analysis of the best-ranked poses would reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. This information is invaluable for the rational design of more potent and selective analogs.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Computational methods can be used to predict spectroscopic data, which can be a powerful aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum chemical methods, typically DFT with a suitable basis set. The predicted chemical shifts for this compound would be influenced by the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the nitrogen and oxygen atoms would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the heteroatoms. The N-methyl protons would likely appear as a singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
N-CH₃2.2 - 2.5
N-CH₂2.5 - 3.0
O-CH₂3.5 - 4.0
Ring CH₂1.5 - 2.0

Note: These are estimated ranges and the actual spectrum would show more complex splitting patterns due to spin-spin coupling.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
N-CH₃40 - 45
N-CH₂50 - 60
O-CH₂65 - 75
Spiro C70 - 80
Ring CH₂20 - 35

Note: These are estimated ranges.

Mass Spectrometry (MS): In mass spectrometry, the molecule would be ionized, and the mass-to-charge ratio of the molecular ion would be observed. For this compound (C₈H₁₅NO), the exact mass of the molecular ion [M]⁺ would be approximately 141.1154. High-resolution mass spectrometry would be able to confirm this elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for aza-spirocycles often involve the cleavage of bonds adjacent to the nitrogen atom, leading to the formation of stable carbocations or radical cations. The fragmentation pattern can be predicted by analyzing the bond strengths and the stability of the resulting fragments using computational methods.

Applications Beyond Medicinal Chemistry for 4 Methyl 1 Oxa 4 Azaspiro 4.4 Nonane

Utilization as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The unique structural framework of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane makes it a valuable building block, or chemical intermediate, in the assembly of more complex organic molecules. Although specific, detailed examples of the use of this compound as an intermediate are not extensively documented in publicly available literature, the broader class of azaspiro[4.4]nonane derivatives is recognized for its utility in synthetic organic chemistry.

These spirocyclic systems, characterized by two rings sharing a single common atom, offer a rigid and three-dimensionally defined scaffold. This rigidity can be advantageous in controlling the stereochemistry of subsequent reactions, a critical aspect in the synthesis of intricate molecular targets. The presence of both an oxygen and a nitrogen atom in the 1-oxa-4-azaspiro[4.4]nonane core provides multiple sites for functionalization, allowing for diverse synthetic transformations.

The synthesis of various substituted 1-azaspiro[4.4]nonane derivatives has been achieved through methods like domino radical bicyclization. nih.gov This process involves the formation and capture of alkoxyaminyl radicals, starting from O-benzyl oxime ethers. nih.gov Such synthetic strategies underscore the accessibility of the core azaspiro[4.4]nonane skeleton, which can then be further modified to create a library of compounds for various applications. The versatility of this scaffold suggests that this compound could serve as a key precursor for a range of complex molecules, though specific industrial or large-scale applications as an intermediate are not yet widely reported.

Potential in Materials Science Research and Design

The incorporation of unique molecular architectures into materials can impart novel properties and functionalities. While concrete research demonstrating the integration of this compound into specific materials is currently limited, its structural features suggest potential avenues for exploration in materials science.

The heterocyclic nature of the compound, with its polar N-H and C-O bonds, could influence the surface properties, adhesion, and compatibility of polymers or other materials if it were incorporated as a monomer or an additive. The spirocyclic structure introduces a point of significant steric bulk and conformational rigidity, which could be exploited to control the packing and morphology of polymer chains, potentially affecting properties like thermal stability, mechanical strength, and gas permeability.

For instance, spiro compounds are known to enhance the thermal stability of polymers by restricting chain mobility. While there is no direct evidence for this compound, this general principle could apply. Furthermore, the nitrogen and oxygen atoms could act as coordination sites for metal ions, opening up possibilities for the design of novel catalysts or functional materials with specific electronic or optical properties. However, it is important to note that these are currently theoretical applications, and experimental data on the use of this compound in materials science is not yet available in the reviewed literature.

Role in Natural Product Synthesis and Analogues (e.g., Azaspiro[4.4]nonane Motifs in Cephalotaxine)

One of the most significant areas where the azaspiro[4.4]nonane scaffold plays a crucial role is in the synthesis of natural products and their analogues. A prominent example is the family of Cephalotaxus alkaloids, which includes the well-known compound cephalotaxine. nih.gov The core structure of these alkaloids features a complex polycyclic system that contains the 1-azaspiro[4.4]nonane ring system. nih.gov

The synthesis of cephalotaxine and its derivatives is a challenging task for organic chemists due to its intricate three-dimensional structure. The development of synthetic routes to the azaspiro[4.4]nonane core is a critical step in the total synthesis of these natural products. Various synthetic strategies have been developed to construct this key structural motif.

While the direct use of this compound in the total synthesis of cephalotaxine is not explicitly detailed in the available research, the synthesis of the broader 1-azaspiro[4.4]nonane skeleton is a central theme. nih.gov These synthetic efforts provide a foundation for accessing a variety of analogues of cephalotaxine, which are valuable for structure-activity relationship studies. The ability to introduce modifications to the azaspiro[4.4]nonane core, such as the methyl and oxa substitutions present in this compound, could lead to the creation of novel analogues with potentially interesting biological or other properties.

Future Research Horizons for this compound: A Roadmap for Innovation

The unique structural attributes of this compound, a heterocyclic compound featuring a spirocyclic system with both oxygen and nitrogen atoms, position it as a compelling scaffold for future scientific investigation, particularly in the realm of medicinal chemistry and materials science. smolecule.com Its distinct three-dimensional architecture offers a promising starting point for the development of novel therapeutic agents and functional materials. This article outlines key future directions and emerging research avenues for this intriguing molecule, focusing on synthetic innovations, biological target exploration, computational design, and high-throughput screening methodologies.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-oxa-4-azaspiro[4.4]nonane and its derivatives?

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions. For example, diazaspiro analogs are synthesized via reactions between diamines and dihalides (e.g., 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane in the presence of a base). Subsequent purification steps include distillation or chromatography to isolate the spirocyclic product . Modifications such as methyl or benzyl group additions are introduced to enhance stability or biological activity .

Q. How does the spirocyclic structure influence physicochemical properties?

The spiro architecture imposes steric constraints that reduce conformational flexibility, enhancing metabolic stability and receptor binding specificity. For example, the 3D conformation of diazaspiro compounds is critical for sigma receptor (S1R/S2R) interactions, with binding affinities (Ki) as low as 2.6–3.5 nM reported for optimized derivatives . Key properties include:

  • LogP : ~2.5–3.5 (moderate lipophilicity for blood-brain barrier penetration)
  • Solubility : Low in aqueous media but improved via salt formation (e.g., hydrochloride) .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Receptor binding : Radioligand displacement assays (e.g., [<sup>3</sup>H]-DTG for sigma receptors) .
  • Enzyme inhibition : Fluorescence-based assays for targets like KRAS G12C or Menin-MLL interactions (IC50 values ≤ 0.5 µM in some derivatives) .
  • Cellular efficacy : MTT assays for cytotoxicity or osteoclast inhibition (e.g., 70% suppression at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of sigma receptor ligands?

SAR studies reveal that:

  • Substituent positioning : Methyl groups at the 4-position (as in this compound) improve S1R selectivity over S2R by reducing steric clashes .
  • Heteroatom variation : Replacing oxygen with nitrogen (e.g., 1-oxa → 1-aza) alters electron density, affecting binding kinetics .
  • Spiro ring size : Larger rings (e.g., [4.5] vs. [4.4]) decrease affinity due to conformational mismatches .
DerivativeS1R Ki (nM)S2R Ki (nM)Selectivity (S1R/S2R)
Parent3.52.61.34
4-Methyl1.812.46.89

Data adapted from .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Used to map binding poses in sigma receptor pockets (e.g., hydrophobic interactions with Tyr-173 in S1R) .
  • CLOGP analysis : Correlates lipophilicity with anticonvulsant activity (e.g., optimal LogP ~3.0 for brain penetration) .
  • Density functional theory (DFT) : Models electron distribution to explain reactivity in nucleophilic substitutions .

Q. How can contradictory data on biological targets be resolved?

Discrepancies arise from:

  • Assay variability : Radioligand vs. functional assays (e.g., Menin-MLL inhibition vs. sigma receptor binding) .
  • Species differences : Rat vs. human receptor isoform affinities.
  • Stereochemistry : Enantiomers (e.g., (5R) vs. (5S)) may show divergent activities. Resolution strategies :
  • Comparative profiling : Test compounds across multiple assays/species .
  • X-ray crystallography : Validate binding modes (e.g., inactive N-benzyl analogs lack key hydrogen bonds) .

Q. What methodologies are used to assess in vivo efficacy and pharmacokinetics?

  • Pain models : Capsaicin-induced hyperalgesia (ED50 ≤ 10 mg/kg for analgesics) .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (~2–4 hours in rodents) and brain-to-plasma ratios (>0.5 indicates CNS penetration) .
  • Toxicology : Rotarod tests for motor impairment (TD50 > 100 mg/kg suggests safety) .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro potency but poor in vivo activity?

  • Metabolic instability : Cytochrome P450-mediated oxidation of spirocyclic amines reduces bioavailability .
  • Efflux transporters : P-glycoprotein limits brain uptake in non-optimized analogs . Solutions :
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolic hotspots .
  • Co-administer P-gp inhibitors (e.g., cyclosporine A) in preclinical studies .

Future Directions

Q. What understudied applications warrant further investigation?

  • Antimicrobial activity : Preliminary data on pyrimidinyl derivatives show MIC values ≤ 8 µg/mL against S. aureus .
  • Neuroprotection : Sigma-1 agonists mitigate neurodegeneration in Parkinson’s models .
  • Material science : Spirocyclic monomers for ring-opening polymerization (e.g., TEMPO-mediated synthesis of polyethers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.